molecular formula C7H10N2O B1313089 3-Amino-2-methoxy-4-picoline CAS No. 76005-99-7

3-Amino-2-methoxy-4-picoline

Cat. No.: B1313089
CAS No.: 76005-99-7
M. Wt: 138.17 g/mol
InChI Key: IEJSXJLVJOGKMB-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-4-picoline: is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxy-4-picoline can be achieved through several methods. One common approach involves the nitration of 2-methoxy-4-picoline followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-methoxy-4-picoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Amino-2-methoxy-4-picoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with desirable optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxy-4-picoline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine

Comparison: Compared to its analogs, 3-Amino-2-methoxy-4-picoline is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential pharmacological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

2-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSXJLVJOGKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438109
Record name 3-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76005-99-7
Record name 3-Amino-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76005-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(tert-Butoxycarbonylamino)-2-methoxy-4-methylpyridine (0.7 g, 2.9 mmol) was treated with 25 mL of 4M HCl in EtOAc at room temperature overnight. The resulting suspension was carefully washed with sat. NaHCO3, dried (MgSO4) and concentrated to give 0.4 g of the free amine as an oil (100%). m.p. (HCl salt): 199° C. (d).
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Synthesis routes and methods II

Procedure details

3-Nitro-4-methyl-2-pyridone was methylated with methyl iodide and reduced with zinc and acetic acid to give 2-methoxy-3-amino-4-methylpyridine. This material was converted to the title compound according to the procedure described in Example 28.
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